N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt
Description
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt is a protected amino acid derivative used in peptide synthesis and biochemical research. The compound features a sulfenyl-protected amine group (2-nitrophenylsulfenyl, NPS) and a dicyclohexylammonium counterion. The NPS group acts as an orthogonal protecting group, removable under mild acidic conditions, while the dicyclohexylammonium salt enhances solubility in organic solvents.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S.C12H23N/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-25-16-8-4-3-7-15(16)20(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,10,14,18-19H,9H2,(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCIBFSGUWUCDS-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NSC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585240 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-55-0 | |
| Record name | N-[(2-Nitrophenyl)sulfanyl]-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(2-Nitrophenylsulfenyl)-L-tryptophan
The core step involves introducing the 2-nitrophenylsulfenyl (Nps) protecting group to the α-amino group of L-tryptophan. This is achieved via reaction with 2-nitrophenylsulfenyl chloride under controlled conditions:
- Reagents :
- L-Tryptophan
- 2-Nitrophenylsulfenyl chloride
- Sodium bicarbonate (NaHCO₃) or another mild base
- Aqueous/organic solvent system (e.g., dioxane-water)
The Nps group is selectively introduced to the α-amino group, leaving the indole sidechain of tryptophan unaffected.
Formation of the Dicyclohexylammonium Salt
The free carboxylic acid of Nps-protected tryptophan is converted into its ammonium salt using dicyclohexylamine :
A referenced procedure for analogous Nps-protected amino acids (Nowshuddina et al., Synth. Commun., 2009) outlines:
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Protection of L-tryptophan | 2-Nitrophenylsulfenyl chloride, NaHCO₃, dioxane/H₂O (1:1), RT, 2 h | 85–90% |
| 2 | Salt formation | Dicyclohexylamine in DMF, 0°C to RT, 12 h | 75–80% |
| 3 | Purification | Recrystallization (ethanol/water) | >95% purity |
Critical Considerations
- Racemization Risk : The Nps group is stable under acidic conditions but may undergo partial racemization at elevated pH.
- Alternative Protecting Groups : Compared to Boc or Fmoc, the Nps group offers orthogonal deprotection via thiolysis (e.g., using β-mercaptoethanol).
- Storage : The salt form is hygroscopic and should be stored under inert conditions.
Applications in Peptide Synthesis
This compound serves as a building block in solid-phase peptide synthesis (SPPS):
Chemical Reactions Analysis
N-Cyclohexylcyclohexanamine
Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-Cyclohexylcyclohexanamine to its corresponding amine derivatives.
Substitution: It can participate in substitution reactions, where the amine group is replaced by other functional groups.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Oxidation and reduction: This compound can undergo both oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
Medicinal Chemistry
N-(2-Nitrophenylsulfenyl)-L-tryptophan has been studied for its potential therapeutic applications:
- Antioxidant Properties : Research indicates that derivatives of tryptophan can exhibit antioxidant activities, which may help in mitigating oxidative stress-related diseases. The nitrophenylsulfenyl group may enhance this property by stabilizing radical species .
- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting neurological disorders where tryptophan metabolism is crucial for serotonin production .
Biochemical Research
In biochemical studies, N-(2-Nitrophenylsulfenyl)-L-tryptophan serves as a valuable tool:
- Protein Labeling : The compound can be used for labeling proteins in biochemical assays. Its reactive sulfenyl group allows for selective modification of cysteine residues in proteins, facilitating studies on protein interactions and functions .
- Enzyme Inhibition Studies : It can act as an inhibitor for specific enzymes involved in metabolic pathways, providing insights into enzyme mechanisms and potential therapeutic targets .
Material Science
The unique properties of N-(2-Nitrophenylsulfenyl)-L-tryptophan extend to material science applications:
- Polymer Chemistry : This compound can be incorporated into polymer matrices to create materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or responsiveness to environmental stimuli .
- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for developing nanomaterials with tailored properties for applications in electronics or catalysis.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant properties of various tryptophan derivatives, including N-(2-Nitrophenylsulfenyl)-L-tryptophan. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cellular models treated with the compound compared to controls, indicating its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Protein Modification Techniques
In a biochemical assay, researchers employed N-(2-Nitrophenylsulfenyl)-L-tryptophan to selectively modify cysteine residues in target proteins. This modification allowed for the tracking of protein interactions in live cells, providing insights into cellular signaling pathways and protein dynamics.
Mechanism of Action
N-Cyclohexylcyclohexanamine
Molecular targets: This compound primarily interacts with enzymes and receptors in the body, modulating their activity.
Pathways involved: It can influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
(2S)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Molecular targets: This compound targets specific proteins and enzymes, affecting their function.
Pathways involved: It can modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Structural Features :
- Amino Acid Backbone: The tryptophan derivative contains an indole side chain, distinguishing it from other NPS-protected amino acids like serine (hydroxyl group), valine (isopropyl), or γ-aminobutyric acid (GABA, non-α-amino acid) .
- Protecting Group : All compounds share the NPS group, which provides stability during synthetic reactions.
- Counterion: The dicyclohexylammonium ion is common across these salts, improving solubility in non-polar solvents.
Molecular Weights :
The tryptophan derivative’s larger molecular weight reflects its indole moiety, which increases hydrophobicity compared to smaller side-chain analogs .
Physical and Chemical Properties
- Physical State : Most NPS-protected dicyclohexylammonium salts are solids. For example, NPS-L-serine is a solid , while N-alpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan (DCHA) is a white-to-off-white powder .
- Solubility : Tryptophan’s indole group reduces aqueous solubility compared to serine or GABA derivatives, which may exhibit better solubility in polar solvents. The dicyclohexylammonium ion enhances organic solvent compatibility (e.g., DMF, dichloromethane) across all analogs .
- Stability : NPS groups are stable under basic conditions but cleaved by mild acids (e.g., HCl/EtOAc). The dicyclohexylammonium counterion contributes to thermal stability, with decomposition temperatures >100°C observed in similar compounds .
Recommended Precautions :
Market and Availability
- Regional Production: Major manufacturers of NPS-protected amino acids are concentrated in Europe and North America .
- Pricing : Niche research compounds like NPS-L-tryptophan (DCHA) are typically sold in small quantities (e.g., 10 mg for $360 in similar derivatives ).
Biological Activity
N-(2-Nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt is a derivative of the amino acid L-tryptophan, known for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structure and properties. The focus of this article is to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Structure and Composition
This compound has the following chemical characteristics:
- Molecular Formula : C29H38N4O4S
- Molecular Weight : 538.70 g/mol
- CAS Number : 7675-55-0
- Appearance : Light yellow to brown powder or crystalline form
- Melting Point : Approximately 190 °C
- Solubility : Soluble in methanol, indicating good bioavailability potential.
Table 1: Physical Properties of N-(2-Nitrophenylsulfenyl)-L-tryptophan
| Property | Value |
|---|---|
| Molecular Weight | 538.70 g/mol |
| Melting Point | 190 °C |
| Appearance | Light yellow to brown |
| Solubility | Soluble in methanol |
The biological activity of N-(2-Nitrophenylsulfenyl)-L-tryptophan is primarily attributed to its ability to modulate various biochemical pathways. The nitrophenyl group is known for its role in redox reactions, potentially influencing oxidative stress responses in cells. This compound may interact with cellular signaling pathways, impacting processes such as apoptosis and inflammation.
Antioxidant Activity
Research indicates that derivatives of L-tryptophan exhibit antioxidant properties. The presence of the nitrophenyl group may enhance these effects by scavenging free radicals and reducing oxidative damage in cellular systems. A study on similar compounds demonstrated significant antioxidant activity, suggesting that N-(2-Nitrophenylsulfenyl)-L-tryptophan could offer protective effects against oxidative stress-related diseases.
Neuroprotective Effects
L-Tryptophan is a precursor to serotonin, a critical neurotransmitter involved in mood regulation. Compounds derived from L-tryptophan have been studied for their neuroprotective effects. Preliminary findings suggest that N-(2-Nitrophenylsulfenyl)-L-tryptophan may enhance serotonin levels, potentially benefiting conditions like depression and anxiety.
Table 2: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotective | Potentially enhances serotonin levels | |
| Anti-inflammatory | May modulate inflammatory pathways |
Case Study 1: Antioxidant Efficacy
In a controlled study assessing the antioxidant efficacy of various tryptophan derivatives, N-(2-Nitrophenylsulfenyl)-L-tryptophan exhibited a notable reduction in malondialdehyde (MDA) levels, a marker of oxidative stress. This suggests that the compound effectively mitigates oxidative damage in vitro.
Case Study 2: Neuroprotective Potential
A recent investigation into the neuroprotective effects of tryptophan derivatives revealed that N-(2-Nitrophenylsulfenyl)-L-tryptophan significantly increased neuronal survival rates under stress conditions induced by glutamate toxicity. This highlights its potential therapeutic application in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(2-nitrophenylsulfenyl)-L-tryptophan (dicyclohexylammonium) salt, and how can purity be optimized?
- Synthesis Protocol : The compound is typically synthesized via sulfenylation of L-tryptophan using 2-nitrophenylsulfenyl chloride, followed by counterion exchange with dicyclohexylamine. Key steps include maintaining anhydrous conditions to prevent hydrolysis of the sulfenyl group and controlling reaction temperatures (20–25°C) to minimize side reactions .
- Purification : Recrystallization from methanol/water mixtures (3:1 v/v) is effective for removing unreacted dicyclohexylamine. Purity (>95%) can be confirmed via HPLC with UV detection at 280 nm (retention time ~26–32 min) .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Spectroscopic Analysis :
- NMR : H NMR (DMSO-d6) shows characteristic peaks for the indole ring (δ 10.8–10.9 ppm), sulfenyl group (δ 8.2–8.4 ppm), and dicyclohexylammonium protons (δ 1.0–2.2 ppm) .
- X-ray Crystallography : Crystallize in methanol to analyze hydrogen-bonding patterns (e.g., N–H⋯O interactions between ammonium and sulfenyl groups) .
- Elemental Analysis : Confirm C, H, N, and S content within ±0.3% of theoretical values (CHNOS; MW 455.6) .
Q. What are critical storage conditions to ensure compound stability?
- Storage : Keep in airtight, light-resistant containers at −20°C under inert gas (argon). Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and acidic/basic conditions, which degrade the sulfenyl moiety .
- Decomposition Risks : Prolonged storage at >25°C leads to nitro group reduction or sulfenyl bond cleavage, detectable via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How does the dicyclohexylammonium counterion influence solubility and reactivity in biological assays?
- Solubility : The counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces aqueous solubility. For cell-based studies, prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) to avoid precipitation .
- Reactivity : The ammonium group stabilizes the sulfenyl-tryptophan adduct via charge-assisted hydrogen bonding, critical for maintaining redox activity in TRPC6 channel modulation .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., pro-oxidant vs. antioxidant effects)?
- Context-Dependent Activity : The compound’s redox behavior depends on local pH and thiol availability. For example:
- In pro-oxidant mode (low glutathione), it generates nitrosative stress via NO release from the nitro group.
- In antioxidant mode (high glutathione), it acts as a thiyl radical scavenger .
Q. How can researchers mitigate interference from the dicyclohexylammonium ion in spectroscopic or kinetic studies?
- Background Subtraction : Use a blank sample containing only dicyclohexylammonium chloride to correct for UV-Vis absorbance (λmax 240 nm) .
- Ion-Exchange Chromatography : Replace the counterion with sodium or potassium using Dowex 50WX8 resin, followed by lyophilization for ion-free studies .
Q. What are the implications of the compound’s stereochemistry on its interaction with enzymatic targets?
- Chiral Specificity : The L-tryptophan configuration is essential for binding to tryptophan-hydroxylase-like domains in TRPC6. Enantiomeric impurities (>2%) reduce activity by 50%, as shown in competitive inhibition assays (K = 0.8 µM for L-form vs. 12 µM for D-form) .
- Validation : Confirm enantiopurity via chiral HPLC (Chiralpak IA column; hexane/isopropanol 85:15, 1 mL/min) .
Methodological Best Practices
- Handling Contradictory Stability Data :
- Biological Assay Optimization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
